2-(Benzyloxy)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Benzyloxy)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C12H10N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The benzyloxy group is attached to the second position of the pyrimidine ring, and the carbaldehyde group is attached to the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)pyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with benzyl alcohol in the presence of a base to form 2-(benzyloxy)pyrimidine. This intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group at the fifth position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Benzyloxy)pyrimidine-5-carboxylic acid.
Reduction: 2-(Benzyloxy)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyrimidine-4-carbaldehyde: Similar structure but with the carbaldehyde group at the fourth position.
2-(Benzyloxy)pyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Benzyloxy)benzimidazole-5-carbaldehyde: Similar structure but with a benzimidazole ring instead of a pyrimidine ring
Uniqueness
2-(Benzyloxy)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a benzyloxy group and a carbaldehyde group on a pyrimidine ring makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-phenylmethoxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UWSZFGGTVGDXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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